3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.18 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-chlorophenylsulfanyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride:
3-[(4-Nitrophenyl)sulfanyl]pyrrolidine hydrochloride: The presence of a nitro group introduces different electronic effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGQVZXIWWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.